3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Übersicht
Beschreibung
“3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile” is a chemical compound with the molecular formula C16H19N3O . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of this compound is detailed in various patents. For instance, the patent WO2018038680A1 describes processes for preparing olaparib, a drug used in cancer treatment, which involves the use of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring, which is further connected to a cyclopropanecarbonyl group . The exact mass of the molecule is 222.136827821 g/mol .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
- Piperazine derivatives, including compounds structurally similar to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, have shown significant biological interest. For example, certain urea and thiourea derivatives of piperazine doped with Febuxostat demonstrated promising antiviral and antimicrobial activities (Reddy et al., 2013).
Hepatitis C Virus Inhibition
- A study on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives found them to be effective inhibitors of the Hepatitis C Virus (HCV), with one compound, L0909, showing promise as an HCV entry inhibitor (Jiang et al., 2020).
Bacterial Biofilm and MurB Inhibitors
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker, including a derivative with a structure related to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, have shown effectiveness as bacterial biofilm inhibitors and MurB enzyme inhibitors (Mekky & Sanad, 2020).
CGRP Receptor Antagonism
- Piperazine derivatives have been used in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant in the treatment of migraine and other disorders (Cann et al., 2012).
PD-1/PD-L1 Inhibitors
- Piperazine-benzonitrile derivatives have been evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a crucial target in cancer immunotherapy. One such compound demonstrated significant inhibitory activity (Narva et al., 2020).
Anti-Tubercular Activity
- Certain piperazine-benzonitrile derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis (Naidu et al., 2016).
Eigenschaften
IUPAC Name |
3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYORXKGXJFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649712 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
CAS RN |
918482-06-1 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.